2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide
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Overview
Description
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamido group attached to an acetamide moiety, with additional phenyl and dimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(2,6-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide
- 2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide
- 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide
Uniqueness
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H22N2O3S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-phenylacetamide |
InChI |
InChI=1S/C22H22N2O3S/c1-17-10-9-15-21(18(17)2)24(28(26,27)20-13-7-4-8-14-20)16-22(25)23-19-11-5-3-6-12-19/h3-15H,16H2,1-2H3,(H,23,25) |
InChI Key |
VUCXVJCCKZKBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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